molecular formula C18H18Cl2N2O5 B2838595 Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate CAS No. 1197544-71-0

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B2838595
CAS No.: 1197544-71-0
M. Wt: 413.25
InChI Key: ZWYRSTCSHJHIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is a complex organic compound that features a combination of pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the coupling of 3,6-dichloropyridine-2-carbonyl chloride with an amine derivative of 3-(3,4-dimethoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-chloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
  • Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-phenylpropanoate

Uniqueness

Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both dichloropyridine and dimethoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYRSTCSHJHIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.